molecular formula C23H22N4O3 B2900728 5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923145-85-1

5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2900728
CAS No.: 923145-85-1
M. Wt: 402.454
InChI Key: MLIALMQNGJAPTR-UHFFFAOYSA-N
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Description

5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups such as ethyl, methoxybenzyl, phenyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridines, which undergo cyclization reactions to form the pyrazolopyridine core. Key steps in the synthesis may include:

    Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of substituted pyrazoles and pyridines.

    Substitution Reactions: Introduction of functional groups such as ethyl, methoxybenzyl, and phenyl through substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions involving appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include other pyrazolopyridine derivatives with different substituents. Examples include:

  • 5-methyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • 5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-ethyl-N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-26-14-19(22(28)24-13-16-8-7-11-18(12-16)30-2)21-20(15-26)23(29)27(25-21)17-9-5-4-6-10-17/h4-12,14-15H,3,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIALMQNGJAPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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